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Compound of Interest

Compound Name: 15(S)-Latanoprost

Cat. No.: B1631241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, synthesis, and biological activity of 15(S)-Latanoprost. As a

stereoisomer of the potent ocular hypotensive agent Latanoprost, this molecule is of significant

interest for structure-activity relationship studies and in the development of novel prostaglandin

analogues.

Chemical Structure and Identification
15(S)-Latanoprost is a synthetic prostaglandin F2α analogue and the C-15 epimer of

Latanoprost. The inversion of the hydroxyl group at the 15th carbon position significantly

influences its biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1631241?utm_src=pdf-interest
https://www.benchchem.com/product/b1631241?utm_src=pdf-body
https://www.benchchem.com/product/b1631241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-

2-[(3S)-3-hydroxy-5-

phenylpentyl]cyclopentyl]hept-5-enoate[1][2]

Synonyms

15-epi-Latanoprost, Latanoprost Impurity E,

Latanoprost USP Related Compound B[2][3][4]

[5]

CAS Number 145773-22-4[1][3][4]

Molecular Formula C₂₆H₄₀O₅[1][3][4][6]

SMILES
CC(C)OC(=O)CCC/C=C\C[C@H]1--INVALID-

LINK--O)O">C@HO[2]

InChI Key GGXICVAJURFBLW-SCTZCWPJSA-N[1][3][7]

Physicochemical Properties
A summary of the key physicochemical properties of 15(S)-Latanoprost is provided below. It is

important to note that some of these values are predicted due to the limited availability of

experimentally determined data for this specific stereoisomer.

Property Value Source

Molecular Weight 432.6 g/mol [1][4][6]

Appearance Liquid, Colourless Oil [1]

Purity >95% [1]

Boiling Point (Predicted) 573.4 ± 50.0 °C at 760 mmHg [1]

Density (Predicted) 1.1 ± 0.1 g/cm³ [1]

Solubility

DMF: 100 mg/mLDMSO: 100

mg/mLEthanol: 100

mg/mLDMSO:PBS (1:12): 80

µg/mL

[3]
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Biological Activity and Signaling Pathway
15(S)-Latanoprost, like its 15(R) counterpart, is an agonist of the Prostaglandin F2α (FP)

receptor, a G-protein coupled receptor (GPCR). However, the (S) configuration at the C-15

position results in a lower binding affinity and reduced potency compared to Latanoprost. The

free acid form of 15(S)-Latanoprost has an IC₅₀ value of 24 nM in a cat iris sphincter muscle

binding assay, which is significantly higher than the 3.6 nM for the free acid of Latanoprost.[8]

Despite its lower potency, topical administration of 15(S)-Latanoprost has been shown to

reduce intraocular pressure (IOP) in cynomolgus monkeys.[3]

Upon binding to the FP receptor, Latanoprost and its stereoisomers are known to activate Gαq

proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein

kinase C (PKC). This signaling cascade is believed to contribute to the remodeling of the

extracellular matrix in the uveoscleral pathway, leading to increased aqueous humor outflow

and a reduction in IOP.

Additionally, studies on Latanoprost have indicated its ability to promote neurite outgrowth

through the PI3K-Akt-mTOR signaling pathway, a mechanism that may contribute to its

neuroprotective effects in glaucoma.
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Caption: Signaling pathway of 15(S)-Latanoprost via the FP receptor.

Experimental Protocols
Synthesis of 15(S)-Latanoprost
The synthesis of 15(S)-Latanoprost is often achieved as part of the synthesis of Latanoprost,

where it is formed as a diastereomeric impurity. The Corey lactone is a common starting

material for the synthesis of prostaglandins. The general strategy involves the stereoselective

reduction of a C-15 ketone precursor. To obtain the 15(S)-isomer, a different reducing agent or

reaction conditions would be employed compared to the synthesis of the 15(R)-isomer

(Latanoprost).

Illustrative Synthetic Scheme (Conceptual):

Starting Material: Corey lactone diol.

Protection of Hydroxyl Groups: The two hydroxyl groups on the cyclopentane ring are

protected, for example, as tetrahydropyranyl (THP) ethers.

Oxidation: The primary alcohol is oxidized to an aldehyde (the Corey aldehyde).

Wittig Reaction: The α-side chain is introduced via a Wittig reaction.

Reduction of Lactone: The lactone is reduced to a lactol using a reducing agent like

diisobutylaluminum hydride (DIBAL-H).

Second Wittig Reaction: The ω-side chain containing the phenyl group and a ketone at the

C-15 position is introduced.

Stereoselective Reduction of C-15 Ketone: This is the crucial step for determining the

stereochemistry. For 15(S)-Latanoprost, a specific reducing agent that favors the formation

of the (S)-alcohol would be used.

Esterification: The carboxylic acid is esterified with isopropyl iodide.

Deprotection: The protecting groups on the hydroxyls are removed to yield the final product.
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Purification by High-Performance Liquid
Chromatography (HPLC)
As 15(S)-Latanoprost is often an impurity in Latanoprost preparations, HPLC is the method of

choice for its separation and purification.

Example HPLC Method:

Column: NH₂ column

Mobile Phase: Heptane:2-propanol:acetonitrile (93:6:1 v/v/v) with a small amount of water.

Detection: UV at an appropriate wavelength.

This method has been shown to achieve baseline separation of Latanoprost, 15(S)-
Latanoprost, and the 5,6-trans-Latanoprost isomer.

Characterization
The structure of 15(S)-Latanoprost can be confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling

constants will differ between the 15(S) and 15(R) isomers, particularly for the protons and

carbons near the C-15 chiral center.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), ester

(C=O), and the phenyl ring.

FP Receptor Binding Assay
This assay is performed to determine the binding affinity of 15(S)-Latanoprost to the FP

receptor.

Protocol Outline:
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Preparation of Cell Membranes: Cell membranes expressing the FP receptor (e.g., from

transfected HEK293 cells or a relevant tissue source like cat iris sphincter muscle) are

prepared by homogenization and centrifugation.

Radioligand: A radiolabeled prostaglandin, such as [³H]-PGF₂α, is used as the ligand.

Competition Binding: A fixed concentration of the radioligand is incubated with the cell

membranes in the presence of varying concentrations of unlabeled 15(S)-Latanoprost (the

competitor).

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.

The bound and free radioligand are then separated, typically by rapid filtration through a

glass fiber filter.

Quantification: The amount of radioactivity trapped on the filter (representing the bound

radioligand) is measured using a scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the

concentration of competitor that inhibits 50% of the specific binding of the radioligand) can

be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff

equation.
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Caption: Experimental workflow for an FP receptor binding assay.

Conclusion
15(S)-Latanoprost serves as a crucial tool for understanding the stereochemical requirements

for prostaglandin FP receptor activation and for the development of more selective and potent

antiglaucoma agents. This in-depth technical guide provides foundational knowledge for

researchers and drug development professionals working with this important stereoisomer. The
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detailed protocols and pathway diagrams offer a practical resource for experimental design and

data interpretation in the field of prostaglandin research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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